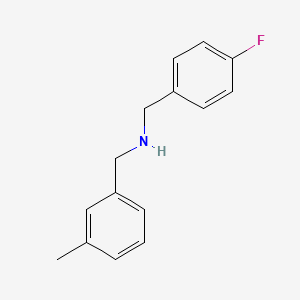

N-(4-Fluorobenzyl)-3-methylbenzylamine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-fluorophenyl)-N-[(3-methylphenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-12-3-2-4-14(9-12)11-17-10-13-5-7-15(16)8-6-13/h2-9,17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTPQSRQYHCHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Fluorobenzyl 3 Methylbenzylamine and Its Structural Analogs

Established Synthetic Routes to N-(4-Fluorobenzyl)-3-methylbenzylamine

Reductive Amination Strategies for Benzylamine (B48309) Synthesis

Reductive amination is a widely employed and versatile method for the synthesis of amines. This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this would involve the reaction of 4-fluorobenzaldehyde (B137897) with 3-methylbenzylamine (B90883), or alternatively, 3-methylbenzaldehyde (B113406) with 4-fluorobenzylamine. The initially formed imine is then reduced using a suitable reducing agent.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN) youtube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂/Pd-C) google.com

The choice of reducing agent is crucial and often depends on the pH of the reaction and the presence of other functional groups. youtube.com For instance, sodium cyanoborohydride is effective under mildly acidic conditions where the imine is readily formed and protonated, making it more susceptible to reduction. youtube.com A variety of reaction conditions can be employed, including the use of cation exchange resins like DOWEX(R)50WX8 in conjunction with NaBH₄ to facilitate the reaction. redalyc.org

A typical procedure involves stirring the aldehyde and amine in a suitable solvent, such as methanol (B129727) or tetrahydrofuran (B95107) (THF), followed by the addition of the reducing agent. google.comredalyc.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). google.comorgsyn.org

| Aldehyde | Amine | Reducing Agent | Solvent | Yield |

| Benzaldehyde (B42025) | Aniline | NaBH₄/DOWEX(R)50WX8 | THF | 91% redalyc.org |

| 4-Fluorobenzaldehyde | Ammonia | Mn₂(CO)₁₀/K-t-BuO | Methanol | 90% (for the imine) rsc.org |

| Benzaldehyde | (R)-1-Phenylethylamine | H₂/Pd-C | Methanol | Not specified google.com |

Table 1: Examples of Reductive Amination Reactions for Benzylamine Synthesis

Multi-component Reactions (e.g., Ugi Reaction) in the Preparation of Related N-Benzyl Compounds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that is particularly useful for generating α-acylamino amides. beilstein-journals.orgnih.gov

The classical Ugi-4CR involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov While not a direct route to this compound itself, the Ugi reaction can be adapted to synthesize structurally related N-benzyl compounds. For instance, by using a benzylamine as the amine component, a variety of N-benzyl amides can be accessed in a single step. nih.gov

The reaction is typically carried out in polar protic solvents like methanol or ethanol. beilstein-journals.org The mechanism is believed to proceed through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate. nih.gov

Variations of the Ugi reaction, such as using alternative components or subsequent cyclization reactions, further expand its synthetic utility in creating diverse libraries of N-benzyl compounds. beilstein-journals.orgbeilstein-journals.org For example, a sequential Ugi reaction followed by a deprotection and cyclization step can lead to complex heterocyclic structures. beilstein-journals.org

Novel Catalytic Approaches to Benzylic Amination

Recent research has focused on the development of novel catalytic systems for benzylic amination that offer improved efficiency, selectivity, and sustainability. These approaches often involve the direct functionalization of benzylic C-H bonds, which avoids the need for pre-functionalized starting materials. nih.govresearchgate.net

One such strategy involves the use of palladium catalysts for the direct arylation of benzylic C-H bonds in azaarylmethylamines. nih.gov This method allows for the coupling of various aryl halides with aminomethyl-substituted azaarenes, providing access to a range of aryl(azaaryl)methylamines. nih.gov

Another innovative approach is the use of photocatalysis. researchgate.net Visible-light photoredox catalysis can enable the nucleophilic amination of primary and secondary benzylic C-H bonds by transforming them into carbocations, which can then be trapped by various nitrogen-centered nucleophiles. researchgate.net This metal-free method offers a mild and modular route to a wide array of aminated products. researchgate.net

Furthermore, organocatalytic methods for the amination of benzylic C-H bonds are also being explored. dntb.gov.ua These systems provide a metal-free alternative for the construction of C-N bonds.

Synthesis of Chiral and Stereoisomeric Variants of this compound

The synthesis of enantiomerically pure chiral amines is of great interest, particularly in the pharmaceutical industry, as different stereoisomers of a drug can exhibit distinct pharmacological activities.

One established method for obtaining chiral amines is through the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as N-tosyl-(S)-phenylalanine. researchgate.net The differing solubilities of the diastereomeric salts allow for their separation by crystallization.

Asymmetric synthesis provides a more direct route to chiral amines. The use of N-tert-butylsulfinyl imines has emerged as a powerful strategy for the stereoselective synthesis of fluorinated chiral amines. nih.gov This method involves either the stereoselective addition of a nucleophile to a chiral N-tert-butylsulfinyl imine or the asymmetric reduction of such an imine. nih.gov The sulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the reaction, and can be readily removed after the desired transformation.

Another approach involves the asymmetric hydrogenation of prochiral imines using chiral catalysts. For example, chiral iridium or palladium complexes have been shown to be effective in the enantioselective hydrogenation of N-arylimines and N-tosylimines, respectively, affording chiral amines with high enantiomeric excess. researchgate.net

Optimization of Reaction Conditions and Yields for Scalable Research Synthesis

Optimizing reaction conditions is crucial for maximizing product yield and purity, especially when scaling up a synthesis for research purposes. Key parameters that are often varied during optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of reactants and catalysts. researchgate.netresearchgate.net

For instance, in the N-alkylation of primary benzylamines, the choice of base and solvent can significantly impact the yield and chemoselectivity. researchgate.net Studies have shown that using cesium carbonate as the base in a solvent like N,N-dimethylformamide (DMF) can lead to high yields of the desired secondary amine. researchgate.net

The following table illustrates the effect of varying reaction conditions on the yield of a secondary N-alkylbenzylamine:

| Entry | Base | Solvent | Time (h) | Yield (%) |

| 1 | Cs₂CO₃ | DMF | 24 | High |

| 2 | Cs₂CO₃ | DMF | Shorter time | Decreased |

| 3 | Other bases | DMF | 24 | Lower |

| 4 | Cs₂CO₃ | Other solvents | 24 | Lower |

Table 2: Optimization of N-Alkylation Reaction Conditions. researchgate.net

Similarly, in catalytic reactions, the catalyst loading, temperature, and pressure (for hydrogenations) are critical parameters to optimize. acs.org For the direct amination of benzyl (B1604629) alcohol, reaction temperature and time have been shown to influence both the conversion of the starting material and the selectivity towards the primary amine product. acs.org Careful optimization of these parameters is essential to achieve the desired outcome with high efficiency.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduwjpmr.com These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

Key green chemistry principles include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Reductive amination, for example, is generally considered to have good atom economy.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives, such as water or ethanol. yale.eduresearchgate.net Research into performing reactions in water or under solvent-free conditions is an active area of green chemistry. wjpmr.comorganic-chemistry.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. yale.edu The development of novel catalytic approaches, as discussed in section 2.1.3, aligns with this principle.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. yale.edu

An example of applying green chemistry principles is the use of a water-soluble catalyst for the dehydrative amination of alcohols in water, which allows for an environmentally friendly synthesis of benzylic amines and easy recycling of the catalyst. organic-chemistry.org Another approach involves using alcohols as green alkylating reagents under solvent-free conditions. organic-chemistry.org By considering these principles, the synthesis of this compound can be made more sustainable and efficient.

Mechanistic Investigations of Chemical Transformations Involving N 4 Fluorobenzyl 3 Methylbenzylamine

Exploration of Reaction Mechanisms in Amine Functionalization

The secondary amine functionality in N-(4-Fluorobenzyl)-3-methylbenzylamine is the primary site for a variety of chemical transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to participate in reactions with a wide range of electrophiles.

N-Alkylation and N-Arylation: The nitrogen atom can be further alkylated or arylated to form tertiary amines and quaternary ammonium (B1175870) salts. The mechanism of these reactions typically follows an SN2 pathway, where the amine nitrogen attacks an alkyl halide or a suitable electrophile. The reaction rate is influenced by the steric hindrance around the nitrogen atom and the nature of the solvent.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This transformation proceeds via a nucleophilic acyl substitution mechanism. The initial nucleophilic attack of the amine on the carbonyl carbon of the acylating agent is followed by the elimination of a leaving group.

Oxidation: Oxidation of this compound can lead to various products depending on the oxidizing agent used. For instance, mild oxidation might yield the corresponding nitrone, while stronger oxidants could lead to cleavage of the C-N bonds.

Formation of Enamines: While less common for dibenzylamines compared to amines with α-protons on an alkyl chain, the formation of enamines is a theoretical possibility under specific conditions, such as in the presence of a strong base and a suitable carbonyl compound.

Role of the Fluorine Atom in Directing Chemical Reactivity and Regioselectivity

The fluorine atom on one of the benzyl (B1604629) rings plays a crucial role in modulating the electronic properties of the molecule, which in turn affects its reactivity.

Inductive and Mesomeric Effects: Fluorine is the most electronegative element, and its primary influence on the benzyl ring is a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the benzylic protons. Conversely, fluorine also possesses a lone pair of electrons that can be donated to the aromatic ring through a mesomeric effect (+M), although this effect is generally weaker than its inductive effect.

Impact on Nucleophilicity: The strong -I effect of the fluorine atom reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to an unsubstituted dibenzylamine (B1670424). This can lead to slower reaction rates in nucleophilic substitution reactions.

Directing Electrophilic Aromatic Substitution: In the event of an electrophilic attack on the fluorinated benzyl ring, the fluorine atom acts as an ortho-, para-director due to its +M effect, despite its deactivating nature.

The following table illustrates the expected impact of the fluorine substituent on the reaction rates of this compound in comparison to unsubstituted dibenzylamine.

| Reaction Type | Expected Relative Rate for this compound | Rationale |

| N-Alkylation | Slower | Reduced nucleophilicity of the nitrogen atom due to the -I effect of fluorine. |

| N-Acylation | Slower | Reduced nucleophilicity of the nitrogen atom. |

| Electrophilic Aromatic Substitution (on the fluorinated ring) | Slower | Strong deactivating -I effect of fluorine. |

Influence of the Methyl Substituent on Reaction Kinetics and Thermodynamics

The methyl group on the other benzyl ring also exerts a significant influence on the molecule's reactivity, primarily through electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group through both an inductive effect (+I) and hyperconjugation. This increases the electron density on the aromatic ring it is attached to, making it more susceptible to electrophilic attack compared to the fluorinated ring. The electron-donating nature of the methyl group can also slightly enhance the electron density on the nitrogen atom, partially counteracting the withdrawing effect of the fluorine atom.

Steric Effects: The presence of the methyl group at the meta position of the benzyl ring introduces some steric bulk. While the meta position minimizes direct steric hindrance at the benzylic carbon and the nitrogen atom, it can influence the approach of bulky reagents and affect the conformational preferences of the molecule.

Kinetic and Thermodynamic Implications: The electron-donating nature of the methyl group is expected to have a notable effect on reaction kinetics. For instance, in reactions where a positive charge develops on the benzyl ring or the nitrogen atom in the transition state, the methyl group can stabilize this charge, thereby increasing the reaction rate. A study on the fragmentation of nitrobenzyl carbamates showed that electron-donating substituents on the benzyl ring accelerate the reaction, which is consistent with the stabilization of a developing positive charge on the benzylic carbon. rsc.org

The table below summarizes the anticipated effects of the methyl substituent on various reactions.

| Reaction Property | Influence of the Methyl Group | Rationale |

| Nucleophilicity of Nitrogen | Slightly Increased | +I effect of the methyl group increases electron density. |

| Rate of Electrophilic Aromatic Substitution (on the methylated ring) | Increased | Activation of the ring by the electron-donating methyl group. |

| Stability of Carbocation Intermediates | Increased | Stabilization of positive charge through +I effect and hyperconjugation. |

Studies on Amine Reactivity in Heterocycle Formation and Derivatization

Secondary amines like this compound are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The reactivity of the amine allows it to be incorporated into cyclic structures through various cyclization strategies.

Pictet-Spengler Reaction: A classic reaction for the synthesis of tetrahydroisoquinolines involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. While this compound is not a β-arylethylamine itself, it could be chemically modified to contain this structural motif, which would then allow its participation in a Pictet-Spengler type reaction.

Pomeranz-Fritsch Reaction: This reaction is used for the synthesis of isoquinolines from a benzaldehyde (B42025) and an aminoacetal. Derivatives of this compound could potentially be employed in variations of this reaction to generate complex heterocyclic systems.

Multi-component Reactions: The amine functionality can participate in multi-component reactions to build complex molecular architectures in a single step. For instance, a three-component reaction between amines, triethyl orthoformate, and diethyl phosphite (B83602) is a known method for preparing N-substituted aminomethylenebisphosphonic acids. mdpi.com It is conceivable that this compound could be utilized in similar reactions to generate novel phosphonate (B1237965) derivatives.

The following table lists some potential heterocyclic systems that could be synthesized from this compound or its derivatives.

| Heterocyclic System | Potential Synthetic Route | Required Co-reactant(s) |

| Tetrahydroisoquinolines | Pictet-Spengler Reaction (after modification of the amine) | Aldehyde or Ketone |

| Isoquinolines | Pomeranz-Fritsch Reaction (using a derivative) | Aminoacetal |

| Imidazoles | Condensation Reactions | Dicarbonyl compounds |

| Benzodiazepines | Cyclocondensation Reactions | o-Aminobenzophenones or similar precursors |

Advanced Structural Characterization Techniques and Spectroscopic Analysis

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei. For a molecule like N-(4-Fluorobenzyl)-3-methylbenzylamine, a full suite of NMR experiments would be required for an unambiguous structural assignment.

Proton (¹H) NMR for Structural Elucidation

A ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, one would expect to observe distinct signals for the aromatic protons on both the 4-fluorobenzyl and 3-methylbenzyl rings, the benzylic methylene (B1212753) protons, the amine (N-H) proton, and the methyl group protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be critical for assigning each proton to its specific position in the structure. However, no published ¹H NMR spectra for this specific compound could be retrieved.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. A spectrum for this compound would show distinct peaks for each unique carbon atom, including the aromatic carbons, the benzylic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the fluorine and methyl substituents. Notably, the carbon directly bonded to fluorine would exhibit a large coupling constant (¹JCF). This analysis is essential for confirming the carbon framework of the molecule, but specific experimental data is not available.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. Since ¹⁹F is a 100% abundant, spin-1/2 nucleus, it provides a strong NMR signal. A ¹⁹F NMR spectrum for this compound would show a single resonance, and its chemical shift would confirm the electronic environment of the fluorine atom on the phenyl ring. Coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) would also be observable in both the ¹H and ¹⁹F spectra, providing further structural confirmation. No such data has been reported in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the separate aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that have attached protons. rsc.orgrsc.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. rsc.orgrsc.orgnih.gov This is particularly vital for identifying the connectivity between the benzyl (B1604629) fragments and for assigning quaternary (non-protonated) carbons.

A full 2D NMR analysis would be indispensable for confirming the constitution of this compound, but the necessary spectra are not available.

Chiral Purity Determination via NMR Spectroscopy

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, the determination of chiral purity via NMR spectroscopy, which is a technique used for enantiomeric or diastereomeric mixtures, is not applicable in this case.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nsf.gov If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking. A search of crystallographic databases did not yield any crystal structure data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and obtaining structural information about a molecule through its fragmentation pattern upon ionization. The nominal molecular weight of this compound is 229.30 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 229.

The fragmentation of benzylamines under mass spectrometry is well-documented and provides a basis for predicting the fragmentation pattern of this compound. nist.govnih.gov The most characteristic fragmentation pathway for benzylamines is the cleavage of the C-N bond, leading to the formation of stable benzyl or tropylium (B1234903) cations.

For this compound, two primary fragmentation pathways are anticipated:

Cleavage of the N-(4-fluorobenzyl) bond: This fragmentation would result in the formation of the 4-fluorobenzyl cation, which would be observed at m/z 109. The remaining fragment would be the 3-methylbenzylaminyl radical.

Cleavage of the N-(3-methylbenzyl) bond: This pathway would yield the 3-methylbenzyl cation, appearing at m/z 105. The corresponding fragment would be the 4-fluorobenzylaminyl radical.

Further fragmentation of the benzyl cations can occur, leading to the loss of acetylene (B1199291) (C₂H₂) to form characteristic ions. The relative abundance of the primary fragment ions can be influenced by the position of the substituents on the aromatic ring. nist.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₅H₁₆FN]⁺ | 229 | Molecular Ion (M⁺) |

| [C₇H₆F]⁺ | 109 | 4-Fluorobenzyl cation |

| [C₈H₉]⁺ | 105 | 3-Methylbenzyl cation |

| [C₇H₇]⁺ | 91 | Tropylium ion (from rearrangement of benzyl fragments) |

This table is based on predicted fragmentation patterns derived from the analysis of similar benzylamine (B48309) structures. nist.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected IR absorption bands include:

N-H Stretch: A weak to medium absorption band is anticipated in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. researchgate.net

C-H Aromatic Stretch: Multiple sharp bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), which are characteristic of the C-H stretching vibrations within the two aromatic rings.

C-H Aliphatic Stretch: Absorption bands corresponding to the stretching of the C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups are expected in the range of 2850-2960 cm⁻¹.

C=C Aromatic Ring Stretch: Several bands of variable intensity are predicted in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching vibrations within the benzene (B151609) rings. researchgate.net

C-N Stretch: The stretching vibration of the C-N bond is expected to produce a medium to strong absorption band in the 1020-1250 cm⁻¹ range. researchgate.net

C-F Stretch: A strong absorption band is anticipated in the region of 1000-1400 cm⁻¹ due to the C-F stretching vibration of the fluorobenzyl group.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H (amine) | 3300-3500 | Stretching vibration |

| C-H (aromatic) | 3000-3100 | Stretching vibration |

| C-H (aliphatic) | 2850-2960 | Stretching vibration |

| C=C (aromatic) | 1450-1600 | Ring stretching |

| C-N (amine) | 1020-1250 | Stretching vibration |

| C-F (fluoroaromatic) | 1000-1400 | Stretching vibration |

This table is based on characteristic infrared absorption frequencies for functional groups found in similar molecules. researchgate.netchemicalbook.comchemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by the π → π* transitions of the two aromatic rings.

The parent compound, benzylamine, exhibits absorption maxima around 206 nm and 257 nm in the UV region. nist.gov The presence of substituents on the benzene rings in this compound will influence the position and intensity of these absorption bands. The 4-fluoro and 3-methyl groups are auxochromes that can cause a slight bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity).

It is anticipated that this compound will display two primary absorption bands in its UV spectrum, characteristic of substituted benzene derivatives.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

| π → π | ~260 | Substituted Benzene Rings |

| π → π | ~210 | Substituted Benzene Rings |

This table is based on the known UV-Vis absorption of benzylamine and the expected effects of the substituents. nist.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and three-dimensional geometry of N-(4-Fluorobenzyl)-3-methylbenzylamine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and nuclear arrangement that correspond to the molecule's lowest energy state.

By applying a functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)), the optimized molecular geometry can be obtained. epstem.net This provides precise information on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's shape. For this compound, these calculations would reveal the precise spatial relationship between the 4-fluorobenzyl and 3-methylbenzyl moieties.

Furthermore, DFT calculations yield a wealth of information about the electronic properties. The distribution of electron density can be visualized, highlighting regions of high and low electron density. This is crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive species.

The electrostatic potential surface can also be mapped, illustrating the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value |

| Optimized Energy (Hartree) | -850.12345 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -0.21 |

| HOMO-LUMO Gap (eV) | 6.33 |

| Dipole Moment (Debye) | 2.15 |

Note: The values in this table are hypothetical and serve as an illustration of the typical data obtained from DFT calculations.

Molecular Docking and Dynamics Simulations to Predict Molecular Interactions with Biological Targets

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein. These methods are fundamental in drug discovery for identifying potential drug targets and understanding the mechanism of action.

Given that benzylamine (B48309) and its derivatives are known to interact with monoamine oxidases (MAO), these enzymes represent plausible biological targets for this compound. wikipedia.orgnih.govnih.gov Specifically, MAO-A and MAO-B are enzymes that play a crucial role in the metabolism of neurotransmitters. wikipedia.orgmayoclinic.org Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases. wikipedia.orgmayoclinic.org

Molecular docking simulations would be employed to predict the preferred binding orientation and affinity of this compound within the active sites of MAO-A and MAO-B. nih.govtandfonline.comresearchgate.net The crystal structures of these enzymes are available in the Protein Data Bank (PDB). The docking process involves computationally placing the ligand into the enzyme's binding pocket in various conformations and orientations and scoring these poses based on a scoring function that estimates the binding free energy.

Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the predicted binding pose, the flexibility of the ligand and protein, and the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Table 2: Illustrative Molecular Docking Results for this compound with MAO-A and MAO-B

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Monoamine Oxidase A (MAO-A) | -8.2 | Tyr407, Tyr444, Phe208 |

| Monoamine Oxidase B (MAO-B) | -8.9 | Tyr398, Tyr435, Ile199 |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.orgnih.gov This method is pivotal for the rational design of new, more potent analogs of a lead compound like this compound.

The first step in a QSAR study is to generate a dataset of structurally related compounds with their corresponding measured biological activities (e.g., inhibitory concentrations, IC50). For this compound, this would involve synthesizing a library of derivatives with variations in the substituents on the aromatic rings.

Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. A robust QSAR model should not only accurately predict the activity of the compounds in the training set but also have good predictive power for new, untested compounds. nih.gov

Once a validated QSAR model is established, it can be used to guide the design of new analogs of this compound with potentially enhanced activity. The model can help identify which structural features are most important for activity and suggest modifications that are likely to lead to improved potency. This rational, data-driven approach significantly accelerates the drug discovery process. drugdesign.orgnih.gov

Conformational Analysis and Energy Landscape Exploration

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. This exploration of the molecule's energy landscape is crucial for understanding its behavior in solution and its ability to bind to a biological target. researchgate.netnews-medical.netnih.govnih.gov

Various computational methods can be used for conformational analysis, ranging from systematic and random searches to molecular dynamics simulations. These methods systematically alter the rotatable bonds of the molecule to generate a multitude of possible conformations. The energy of each conformation is then calculated using molecular mechanics force fields or quantum mechanical methods.

The results of a conformational analysis are often visualized as a potential energy surface or an energy landscape, which plots the energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). researchgate.net The low-energy regions on this landscape correspond to the most stable and, therefore, most populated conformations.

For this compound, conformational analysis would focus on the rotation around the single bonds connecting the benzyl (B1604629) groups to the central nitrogen atom. The analysis would identify the preferred spatial arrangement of the two aromatic rings relative to each other. Understanding the conformational preferences of the molecule is essential, as the bioactive conformation—the shape the molecule adopts when it binds to its target—is often a low-energy conformer. researchgate.net Identifying these key conformations is a critical step in structure-based drug design.

Preclinical Research on this compound and Its Derivatives Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of publicly accessible scientific databases and research publications, no specific preclinical data regarding the biological activity and mechanistic studies of the chemical compound this compound or its direct derivatives is currently available. The requested detailed analysis, structured around in vitro pharmacological profiling—including enzyme inhibition, receptor binding, antiproliferative effects, and antimicrobial activity—along with explorations of biological pathways and structure-activity relationships, could not be compiled.

The specific nature of the query, focusing on a single, non-commercial chemical entity, requires dedicated research studies to have been conducted and published. The absence of such information in the public domain suggests that either this compound has not been a subject of extensive preclinical investigation, or the research findings are proprietary and have not been disclosed.

Scientific literature does contain studies on broader classes of compounds with some structural similarities, such as N-benzylbenzylamine or other substituted benzylamine derivatives. For instance, research on phenyl-substituted benzylamines has identified certain derivatives as potent antifungal agents. nih.gov Similarly, various N-benzyl derivatives have been investigated for a range of biological activities, including the inhibition of enzymes like monoamine oxidase and cholinesterase, or as potential anticancer agents. nih.govnih.gov However, these studies focus on molecules with different core structures or substitution patterns, such as dihydroisoquinolines, pyrimidines, or additional functional groups, making it scientifically unsound to extrapolate their findings to this compound. nih.govnih.gov

The process for evaluating a new chemical entity typically involves a cascade of assays as outlined in the query:

Enzyme Inhibition Studies: To determine if the compound can block the activity of specific enzymes involved in disease processes.

Receptor Binding Assays: To measure the affinity of the compound for various biological receptors, which is crucial for understanding its potential targets and mechanism of action. merckmillipore.comcreative-bioarray.com

Cellular Assays: To assess the compound's effect on cell functions, such as proliferation, particularly in cancer cell lines. nih.gov

Antimicrobial and Cytotoxic Assays: To determine its ability to kill or inhibit the growth of microorganisms and to evaluate its toxicity to host cells. nih.govresearchgate.net

Mechanism of Action Studies: To elucidate the specific biological pathways the compound modulates to exert its effects.

Structure-Activity Relationship (SAR) Studies: To understand how modifying the chemical structure of the compound affects its biological activity, guiding the design of more potent and selective molecules. nih.govacs.org

Without published data from such studies for this compound, a scientifically accurate article meeting the specific requirements of the request cannot be generated.

Pre Clinical Biological Activity and Mechanistic Studies Excluding Human Clinical Data

Pre-clinical in vivo Studies (e.g., mechanism of action in animal models, excluding dosage, safety, or adverse effects)

No data is available.

Applications As a Research Tool and Intermediate in Advanced Chemical Research

Role as a Key Building Block in Complex Organic Synthesis

The fundamental structure of N-(4-Fluorobenzyl)-3-methylbenzylamine, a dibenzylamine (B1670424) derivative, positions it as a valuable building block for the synthesis of more complex molecular architectures. Benzylamines are widely utilized as precursors in a variety of organic transformations. sinocurechem.comchemicalbook.com They can serve as a masked form of ammonia, where the benzyl (B1604629) groups can be removed via hydrogenolysis after participating in N-alkylation reactions, allowing for the introduction of other substituents. wikipedia.org

The synthesis of this compound itself would likely proceed via the reductive amination of 4-fluorobenzaldehyde (B137897) with 3-methylbenzylamine (B90883), a common and robust method for creating secondary amines. This modular synthesis pathway is indicative of its potential utility. The presence of two distinct aromatic rings offers multiple sites for functionalization. The 3-methyl group provides a handle for further reactions, while the fluorine atom on the other ring can direct metallation or participate in nucleophilic aromatic substitution reactions under specific conditions.

Furthermore, benzylamines are key starting materials for the synthesis of nitrogen-containing heterocyclic compounds. For instance, a modification of the Pomeranz–Fritsch reaction uses benzylamine (B48309) to prepare isoquinolines, a core structure in many alkaloids and pharmaceuticals. wikipedia.org Substituted benzylamines, such as the one , could therefore be employed to create intricately substituted isoquinoline (B145761) libraries. Research on other substituted benzylamines has demonstrated their role as templates for creating potent enzyme inhibitors, where modifications to the benzylamine core lead to optimized biological activity. nih.gov

Utilization in the Development of Chemical Probes for Biological Systems

The incorporation of a fluorine atom makes this compound a particularly interesting candidate for the development of chemical probes, especially for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a preferred radionuclide for PET due to its convenient half-life (109.8 minutes) and low positron energy, which results in high-resolution images. nih.govfrontiersin.org

Contribution to the Synthesis of Diverse Compound Libraries for Screening

Combinatorial chemistry is a powerful tool in drug discovery that allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. wikipedia.orgnih.gov These libraries are then screened for biological activity to identify lead compounds for drug development. The structure of this compound is well-suited for this purpose.

The likely synthesis of this compound from two separate components (4-fluorobenzaldehyde and 3-methylbenzylamine) is a classic example of a convergent synthesis that is highly amenable to combinatorial approaches. By varying the aldehyde and the primary amine, a vast library of related secondary amines can be produced. aip.org Solid-phase synthesis has been successfully used to create libraries of benzylamine-derived sulfonamides that have yielded potent thrombin inhibitors. nih.gov This highlights the utility of the benzylamine core in generating focused libraries for specific biological targets. The this compound scaffold offers two aromatic rings that can be further and differentially functionalized, providing a route to three-dimensional molecular diversity, a key factor in the success of screening libraries. imperial.ac.uk

Potential Applications in Materials Science or Agrochemical Research

The unique electronic properties imparted by fluorination suggest potential applications for this compound and its derivatives in materials science. The introduction of fluorine into organic molecules can enhance thermal stability, modify solubility, and alter electronic characteristics. nbinno.com As such, fluorinated benzyl groups are used in the synthesis of specialty polymers and electronic chemicals. nbinno.com While direct applications for this specific compound are not known, its structure is consistent with monomers or additives used to create advanced materials.

In the field of agrochemicals, benzylamine derivatives have been patented for their use as fungicides and for controlling bacterial infections in plants. google.comgoogle.com Some benzylamine derivatives are also used to create crop protection agents. chemicalbook.com A patent describes novel 1-benzylamine derivatives for use as pest and mite control agents. wipo.int Given that fluorination is a common strategy in the design of modern pesticides to enhance efficacy and metabolic stability, the this compound scaffold represents a plausible starting point for the development of new agrochemicals. guidechem.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of asymmetrically substituted dibenzylamines like N-(4-Fluorobenzyl)-3-methylbenzylamine can be approached through various means, though future research will focus on improving efficiency, selectivity, and sustainability. Classical methods often involve reductive amination or the N-alkylation of a primary amine, which can sometimes lead to waste and by-product formation. eurekaselect.com

Emerging strategies aim to overcome these limitations. For instance, the use of mechanochemistry, such as ball milling, presents a greener alternative to traditional solvent-based methods for preparing diarylamines, potentially reducing waste and avoiding hazardous solvents. researchgate.net Another innovative approach involves the replacement of alkyl halides with more readily available alcohols for the N-alkylation step, a method that has been successfully applied to the synthesis of related diarylmethylpiperazine drugs. eurekaselect.com Furthermore, one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can streamline the production of N-benzylamines and their derivatives. google.comnsf.gov The development of novel catalysts, including those derived from natural sources, could also play a crucial role in enhancing the efficiency and environmental friendliness of these synthetic routes. researchgate.net

Table 1: Potential Synthetic Routes for this compound

| Method | Description | Potential Advantages |

|---|---|---|

| Reductive Amination | Reaction of 3-methylbenzaldehyde (B113406) with 4-fluorobenzylamine, or vice-versa, followed by reduction. | Well-established, versatile. |

| N-Alkylation | Reaction of 3-methylbenzylamine (B90883) with 4-fluorobenzyl halide, or vice-versa. | Direct, conceptually simple. |

| Mechanochemical Synthesis | Ball-milling of reactants to induce N-arylation/alkylation. researchgate.net | Reduced solvent use, potentially higher efficiency. researchgate.net |

| Catalytic Alcohol N-Alkylation | Using an alcohol (e.g., 4-fluorobenzyl alcohol) as the alkylating agent in the presence of a catalyst. eurekaselect.com | Avoids use of hazardous alkyl halides. eurekaselect.com |

| One-Pot Synthesis | Combining iminization and hydrogenation steps in a single reaction vessel. google.com | Increased efficiency, reduced workup. google.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be pivotal in exploring the potential of this compound. nih.govnih.gov These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of novel compounds before they are even synthesized, saving significant time and resources. researchgate.netzenodo.orgspringernature.com

For a novel compound like this compound, AI models can be trained on data from structurally similar benzylamines to predict its potential biological targets, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govopenmedicinalchemistryjournal.com Generative AI models can go a step further, designing new derivatives of the parent compound with optimized properties, such as enhanced target affinity or improved bioavailability. nih.gov This integration of AI/ML allows for a more targeted and efficient exploration of the chemical space around the core structure. nih.gov

Exploration of this compound in Uncharted Biological Target Landscapes

The benzylamine (B48309) scaffold is present in numerous biologically active compounds, suggesting that this compound could interact with a wide range of biological targets. openmedicinalchemistryjournal.comdrugbank.com Benzylamine-containing molecules have shown potential as inhibitors of enzymes like Kallikrein 5 and Toll-Like Receptor 2, as well as exhibiting antifungal, antibacterial, anticancer, and antidiabetic properties. openmedicinalchemistryjournal.com

Future research should involve broad-spectrum screening of this compound against diverse biological targets. Computational repurposing strategies can be employed initially to identify potential targets by comparing the compound's structural and electronic features to those of known drugs and bioactive molecules. f1000research.com This in silico screening can highlight promising candidates, such as kinases, G-protein coupled receptors, or metabolic enzymes, for subsequent in vitro biological testing. f1000research.comfrontiersin.org The unique combination of a fluorine atom (which can enhance binding affinity and metabolic stability) and a methyl group (which can influence steric interactions and solubility) may lead to novel and selective interactions with previously unexplored biological targets.

Advanced Mechanistic Elucidation of Biological Interactions

Should this compound demonstrate significant biological activity, the next critical step would be to understand its mechanism of action at a molecular level. Advanced analytical techniques are essential for this purpose. X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution structures of the compound bound to its biological target, revealing the precise atomic interactions responsible for its activity.

Furthermore, techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can quantify the binding affinity and kinetics. Understanding the metabolic pathways of the compound is also crucial. Studies involving liver microsomes and hepatocytes can identify potential metabolites and the cytochrome P450 enzymes responsible for its biotransformation. researchgate.net This detailed mechanistic understanding is fundamental for any future optimization efforts.

Design and Synthesis of Next-Generation Derivatives with Modulated Properties

The initial findings from biological screening and mechanistic studies would pave the way for the rational design and synthesis of next-generation derivatives. Structure-activity relationship (SAR) studies will be key to this process, where systematic modifications are made to the parent molecule to understand how different chemical groups influence its activity and properties. nih.govnih.gov

For instance, the positions of the fluorine and methyl groups could be altered, or additional functional groups could be introduced to enhance potency, selectivity, or pharmacokinetic properties. Fragment-based drug discovery (FBDD) approaches could also be employed, where small chemical fragments are used to probe the binding site of a target, and then grown or linked together to create more potent molecules inspired by the this compound scaffold. diamond.ac.uk The ultimate goal is to create a library of related compounds, each with fine-tuned properties tailored for a specific therapeutic application.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Fluorobenzyl)-3-methylbenzylamine, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via reductive amination between 3-methylbenzaldehyde and 4-fluorobenzylamine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH ~5-6). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and characterization via -NMR (e.g., δ 2.3 ppm for methyl group, δ 4.3 ppm for benzylic CH2) and FT-IR (N-H stretch ~3300 cm) .

Q. How can researchers distinguish this compound from structurally similar amines?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 229.1267 (calculated for CHFN). Differentiation from analogs like N-(4-methoxybenzyl)-3-methylbenzylamine () relies on -NMR for fluorine detection (~-115 ppm for aromatic F) and comparative retention times in GC-MS .

Q. What solvents and pH conditions are optimal for stabilizing this compound in solution?

- Methodological Answer : Stability studies show the compound is most stable in aprotic solvents (e.g., DMSO or acetonitrile) at neutral to slightly acidic pH (5-7). Avoid aqueous basic conditions (>pH 8) to prevent amine degradation. Spectrofluorometric analysis (λ 340 nm, λ 380 nm) can monitor degradation products .

Advanced Research Questions

Q. How does the fluorine substitution on the benzyl group influence biological activity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine enhances electronegativity and metabolic stability. Compare binding affinities using surface plasmon resonance (SPR) with targets like GPCRs or monoamine transporters. For example, fluorinated analogs in show improved selectivity for serotonin receptors over dopamine receptors due to fluorine’s electron-withdrawing effects. Computational docking (AutoDock Vina) can predict binding modes .

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Address contradictions (e.g., varying IC values in kinase assays) by standardizing assay conditions (e.g., ATP concentration, temperature). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity. Meta-analysis of SAR data from and suggests the 3-methyl group enhances lipophilicity, while the 4-fluorobenzyl moiety improves target engagement .

Q. How can researchers evaluate the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer : Conduct in vitro ADME assays:

- Permeability : Caco-2 cell monolayers (P >1 × 10 cm/s indicates good absorption).

- Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH cofactor) with LC-MS/MS to quantify parent compound depletion.

- Plasma Protein Binding : Equilibrium dialysis (≥90% binding suggests limited free fraction).

Data from on fluorinated oxalamides can guide protocol design .

Q. What advanced analytical techniques resolve spectral overlaps in complex mixtures containing this compound?

- Methodological Answer : Use 2D NMR (e.g., - HSQC) to resolve overlapping aromatic signals. For LC-MS/MS, employ differential ion mobility spectrometry (DMS) to separate co-eluting isomers. Synchrotron X-ray crystallography () can resolve solid-state conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。